

Technical Guide: Physical and Chemical Properties of Asulam-d3

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Compound of Interest

Compound Name: Asulam-d3

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This technical guide provides an in-depth overview of the physical and chemical properties of **Asulam-d3**, a deuterated analog of the herbicide Asulam. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Asulam, to provide a comprehensive profile. Deuterium labeling is a common strategy in drug development to study metabolic pathways and reaction mechanisms, making a thorough understanding of the core physical and chemical characteristics of such labeled compounds essential.

Chemical Identity and Structure

Asulam-d3 is a synthetic carbamate herbicide. The deuterium atoms are located on the methoxy group, which can be a site of metabolic activity. This isotopic labeling makes **Asulam-d3** a valuable tool in metabolic and environmental fate studies.

Molecular Structure:

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Asulam-d3** are not readily available in the literature. However, the physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts. Therefore, the data for Asulam is presented here as a close approximation for **Asulam-d3**.

Table 1: Physical and Chemical Properties of Asulam and **Asulam-d3**

Property	Value (Asulam)	Value (Asulam-d3)	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	C ₈ D ₃ H ₇ N ₂ O ₄ S	
Molecular Weight	230.24 g/mol	233.26 g/mol	
CAS Number	3337-71-1	Not available	
Appearance	White, colorless crystals	Not available (expected to be similar to Asulam)	[1]
Melting Point	143-144 °C (with decomposition)	Not available (expected to be very similar to Asulam)	[1]
Boiling Point	Decomposes before boiling	Not available	
Water Solubility	5000 mg/L (at 22 °C)	Not available (expected to be very similar to Asulam)	[1]
pKa	4.82	Not available (expected to be very similar to Asulam)	[1]

Table 2: Solubility of Asulam in Organic Solvents

Solvent	Solubility	Reference
Acetone	Soluble	[2]
Methanol	Soluble	[2]
Ethanol	Soluble	[2]
Dimethylformamide	Soluble	[2]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of **Asulam-d3**. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Asulam-d3** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **Asulam-d3** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to get an approximate melting range.

- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
- For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
- Record the precise melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of **Asulam-d3** in a saturated aqueous solution at a specific temperature.

Apparatus:

- Shake-flask or orbital shaker with temperature control
- Analytical balance
- Volumetric flasks
- Centrifuge
- HPLC-UV or a UV-Vis spectrophotometer
- Syringe filters (0.45 µm)

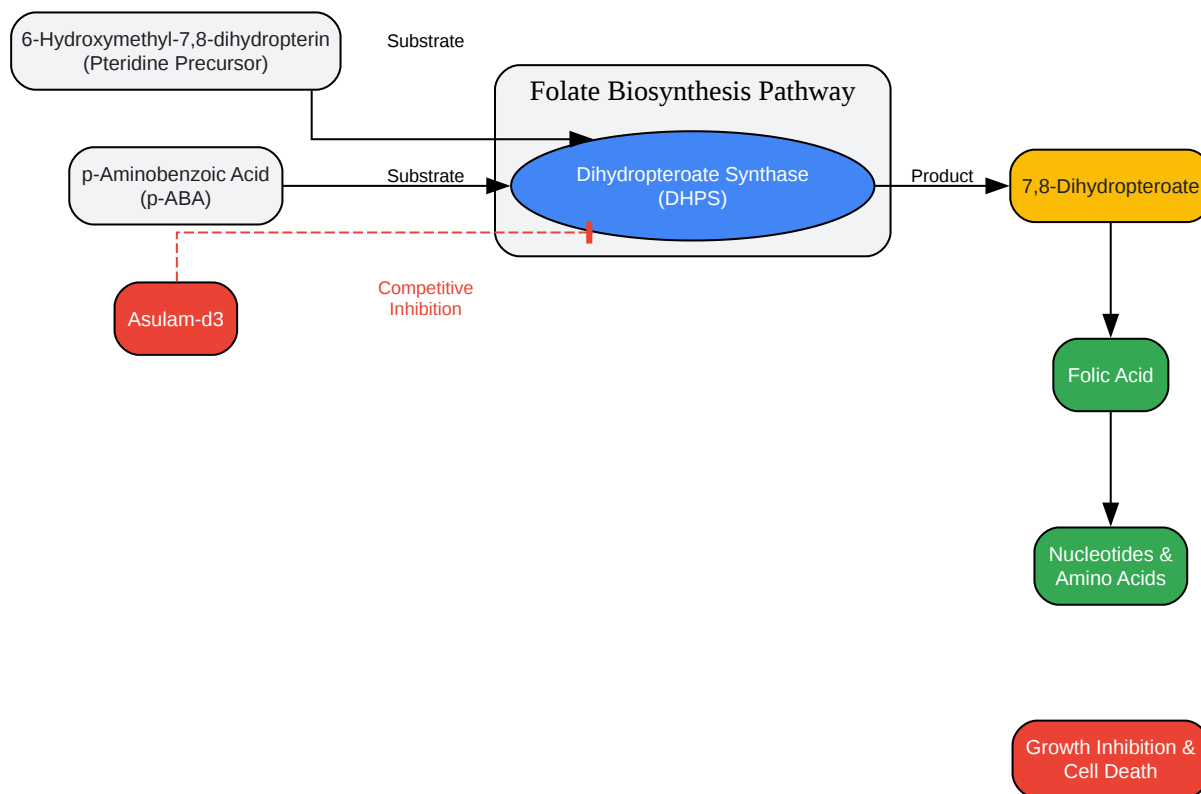
Procedure:

- Prepare a series of standard solutions of **Asulam-d3** of known concentrations in a suitable solvent (e.g., acetonitrile) for calibration.
- Add an excess amount of **Asulam-d3** to a known volume of deionized water in a flask.
- Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the solution to stand to let undissolved solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.
- Dilute the filtered saturated solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.
- Analyze the concentration of **Asulam-d3** in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.
- Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Mode of Action: Inhibition of Dihydropteroate Synthase

Asulam's primary mode of action, which is expected to be identical for **Asulam-d3**, is the inhibition of the enzyme dihydropteroate synthase (DHPS).^{[3][4]} This enzyme is crucial in the folic acid (folate) biosynthesis pathway in plants and microorganisms.^[5] Asulam acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (p-ABA).^[5] By blocking this step, Asulam prevents the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of growth and cell division.^[6]



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Caption: Mode of action of **Asulam-d3** as a competitive inhibitor of DHPS.

Conclusion

Asulam-d3 is an isotopically labeled herbicide that is a valuable tool for metabolic research. While specific experimental data for its physical and chemical properties are limited, the properties of its non-deuterated analog, Asulam, provide a reliable reference point. The primary mode of action is the well-characterized inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.

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